
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
Übersicht
Beschreibung
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group attached to a glycerol backbone esterified with hexadecanoic acid (palmitic acid) and butyl groups. Its chemical properties make it a valuable substance in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate typically involves the esterification of glycerol with hexadecanoic acid followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol reacts with hexadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-bis(hexadecanoyloxy)propyl alcohol.
Phosphorylation: The esterified glycerol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base like pyridine to introduce the phosphate group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and hexadecanoic acid are mixed in industrial reactors with appropriate catalysts.
Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride in controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexadecanoic acid, and phosphoric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, forming butanoic acid derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Glycerol, hexadecanoic acid, and phosphoric acid.
Oxidation: Butanoic acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for phospholipids in membrane research.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
Uniqueness
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring specific hydrophobic interactions and membrane integration.
Eigenschaften
IUPAC Name |
sodium;butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-38(40)44-35-37(36-46-48(42,43)45-34-9-6-3)47-39(41)33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h37H,4-36H2,1-3H3,(H,42,43);/q;+1/p-1/t37-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXRJUSZGHONR-GKEJWYBXSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677028 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92609-92-2 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


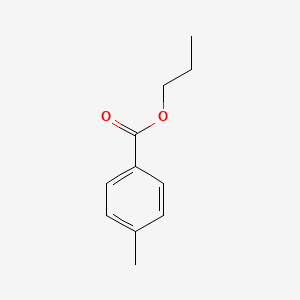
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)


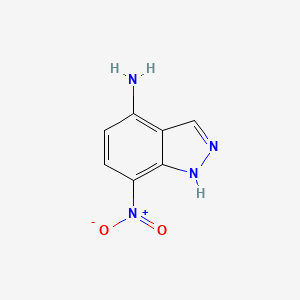
![4-[(2-acetylphenyl)carbamoyl]butanoicacid](/img/structure/B6596483.png)
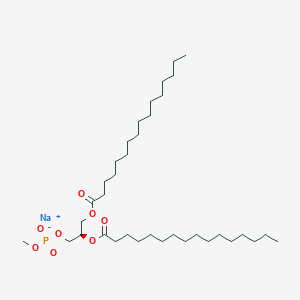
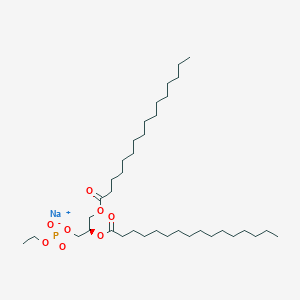
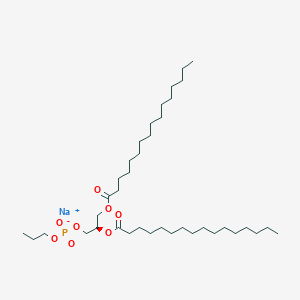

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

